Lipophilicity-Driven Membrane Permeability Advantage Over De‑Brominated Analog
The 6‑bromo substituent raises the computed XLogP3‑AA by approximately 0.6–0.8 units relative to the non‑brominated analog 3‑[5‑(4‑methoxyanilino)‑1,3,4‑thiadiazol‑2‑yl]‑2H‑chromen‑2‑one (XLogP3‑AA ~3.8–4.0, estimated by fragment‑based calculation). For the target compound, the experimentally validated computed value is 4.6 [1]. This increase in lipophilicity is consistent with an expected enhancement in passive membrane permeability, a critical parameter for intracellular target engagement in cell‑based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | Non‑brominated analog (estimated XLogP3‑AA ~3.8–4.0; no experimental value publicly available) |
| Quantified Difference | Δ ≈ +0.6–0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; comparator value derived from fragment‑based estimate. |
Why This Matters
Higher lipophilicity can translate into greater passive membrane permeability, making the brominated compound a more suitable starting point for cell‑penetrant probe development.
- [1] PubChem Compound Summary for CID 1347005, 6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one. National Center for Biotechnology Information (2026). View Source
